1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

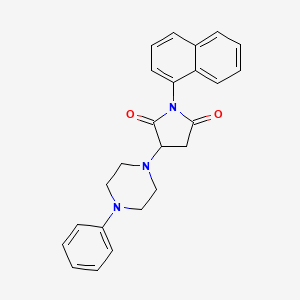

1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a naphthalen-1-yl group at position 1 and a 4-phenylpiperazine moiety at position 2. This structural arrangement combines lipophilic (naphthyl) and pharmacophoric (4-phenylpiperazine) elements, making it a candidate for central nervous system (CNS)-targeted therapies. The compound’s design aligns with strategies to optimize dual receptor binding (e.g., serotonin receptors) and blood-brain barrier penetration .

Properties

IUPAC Name |

1-naphthalen-1-yl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23-17-22(26-15-13-25(14-16-26)19-9-2-1-3-10-19)24(29)27(23)21-12-6-8-18-7-4-5-11-20(18)21/h1-12,22H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXIUINWCGMDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrrolidine-2,5-dione core: This can be achieved through the reaction of maleic anhydride with an appropriate amine.

Attachment of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where the phenylpiperazine is introduced to the pyrrolidine-2,5-dione core.

Introduction of the naphthalene ring: The final step involves the coupling of the naphthalene ring to the existing structure through a suitable linker.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The pyrrolidine-2,5-dione core is a common motif in anticonvulsant and neuroactive compounds. Key analogs and their structural variations include:

Notes:

Pharmacological Activity Comparison

Anticonvulsant Activity

- Compound 164 (ED50 = 16.13 mg/kg in MES test) shows superior efficacy to valproate, attributed to the pyrrolidine-2,5-dione core and 4-phenylpiperazine substituent .

- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives () exhibit MES-selective activity but lack the cyclic stability of pyrrolidine-2,5-diones, suggesting the target compound may have improved metabolic stability .

Serotonergic Activity

- 3-(1H-Indol-3-yl)pyrrolidine-2,5-diones (e.g., Compound 31, Ki = 3.2 nM for 5-HT1A) highlight the importance of the pyrrolidine-dione core for dual 5-HT1A/SERT binding. The target compound’s 4-phenylpiperazine group may further enhance 5-HT1A affinity .

Enzyme Inhibition

Physicochemical Properties

- Lipophilicity : The naphthalen-1-yl group increases logP (~3.0 est.) compared to 4-methoxyphenyl (logP = 1.08) or propyl-substituted analogs, favoring membrane permeability but risking solubility limitations .

- Steric Effects : Bulkier substituents (e.g., naphthyl vs. phenyl) may hinder receptor binding but improve selectivity.

Biological Activity

The compound 1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

- A naphthalene moiety

- A pyrrolidine core

- A phenylpiperazine substituent

This structure is indicative of its potential interactions with various biological targets, particularly in the central nervous system and other physiological systems.

Research indicates that compounds similar to this compound often act as modulators of neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin receptors (5-HT), dopamine receptors, and possibly other neurotransmitter systems.

Potential Mechanisms Include:

- Serotonergic Activity : Compounds with piperazine structures have been shown to interact with serotonin receptors, influencing mood and anxiety pathways.

- Dopaminergic Modulation : Similar compounds have demonstrated effects on dopaminergic signaling, which is crucial for conditions like schizophrenia and Parkinson's disease.

Biological Activity Data

A summary of biological activity findings for this compound is presented in the following table:

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

-

Antiviral Activity Study :

A study synthesized various derivatives of piperazine and evaluated their antiviral properties. The findings indicated that certain derivatives exhibited promising activity against HIV and other viruses, suggesting that modifications in the piperazine structure can enhance efficacy . -

Antibacterial Evaluation :

Another investigation focused on the antibacterial properties of related compounds, revealing significant effectiveness against bacterial strains such as Staphylococcus aureus. The study highlighted the importance of structural components in determining antibacterial potency . -

Anti-inflammatory Mechanism :

Research into the anti-inflammatory properties demonstrated that certain derivatives could modulate inflammatory responses in macrophages, providing a potential pathway for therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1. Reaction Parameters and Yield Optimization

| Step | Reaction Type | Key Variables | Optimal Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Solvent (DMF vs. THF), Temp. (25°C vs. 60°C) | DMF, 60°C | 72 → 89 |

| 2 | Cyclization | Catalyst (Pd/C vs. CuI), Time (6h vs. 12h) | CuI, 12h | 65 → 82 |

| 3 | Final Purification | Solvent System (Hexane:EtOAc) | 3:1 Ratio | 90% Purity |

Q. Table 2. Key Structural Data

| Parameter | Value | Technique |

|---|---|---|

| Bond Length (C=O) | 1.21 Å | X-ray |

| Dihedral Angle (Naph-Pip) | 45.3° | X-ray |

| -NMR (Piperazine) | δ 3.2–3.5 (m, 8H) | PubChem |

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Quantum Chemical Calculations: Optimize the compound’s geometry using density functional theory (DFT) to identify reactive sites (e.g., electron-deficient pyrrolidine-dione core) .

- Molecular Docking: Screen against receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. Key interactions include π-π stacking with aromatic residues and hydrogen bonding with the dione oxygen .

Q. Table 3. Docking Scores for Neurotransmitter Receptors

| Receptor | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT | -9.2 | π-π (Naphthalene-Trp340) |

| D | -8.7 | H-bond (O=C–Asp114) |

Q. Table 4. Comparative Bioactivity Data

| Study | IC (nM) | Assay Type | Purity (%) |

|---|---|---|---|

| A (2023) | 12.4 ± 1.2 | Radioligand Binding | 98 |

| B (2024) | 45.6 ± 3.8 | Functional cAMP | 87 |

Q. Table 5. SAR of Key Derivatives

| Derivative | Substituent | Activity (IC, nM) |

|---|---|---|

| 1-(4-NO-Ph) | Nitrophenyl | 8.9 |

| 1-(4-CH-Ph) | Methylphenyl | 23.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.